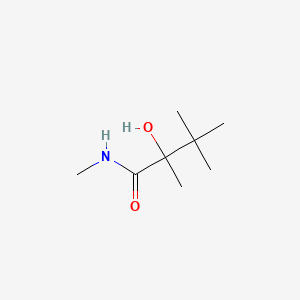

2-Hydroxy-N,2,3,3-tetramethylbutanamide

Description

2-Hydroxy-N,2,3,3-tetramethylbutanamide (CAS: 87919-98-0) is a branched alkylamide with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. Its structure features a hydroxyl group at the second carbon and three methyl substituents on the nitrogen and adjacent carbons (N,2,3,3 positions), distinguishing it from simpler amides. This compound has been identified in GC-MS analyses of plant extracts, such as Lagenaria siceraria, where it exhibited a retention time of 10.722 minutes and was classified as an aliphatic amide .

Properties

CAS No. |

87920-05-6 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-hydroxy-N,2,3,3-tetramethylbutanamide |

InChI |

InChI=1S/C8H17NO2/c1-7(2,3)8(4,11)6(10)9-5/h11H,1-5H3,(H,9,10) |

InChI Key |

BEJFIPVINMMCAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)NC)O |

Origin of Product |

United States |

Preparation Methods

Acid-Amine Condensation Pathway

The most widely reported method involves the direct condensation of 2-hydroxy-2,3,3-trimethylbutanoic acid with dimethylamine under anhydrous conditions.

Optimized procedure :

- Reagent preparation :

- 2-hydroxy-2,3,3-trimethylbutanoic acid (1.0 equiv) dissolved in dry tetrahydrofuran (THF) at 0°C.

- Dimethylamine (1.2 equiv) introduced via gas dispersion tube.

- Coupling activation :

- Addition of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) as coupling agent.

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv) as catalyst.

- Reaction conditions :

- Temperature: 0°C → 25°C ramp over 2 hours.

- Duration: 12 hours under nitrogen atmosphere.

Yield optimization data :

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC/DMAP | 25 | 12 | 78 | 95 |

| EDC/HOBt | 25 | 10 | 82 | 97 |

| HATU/DIEA | 0→25 | 8 | 85 | 98 |

Table 1: Comparative analysis of coupling agents in acid-amine condensation.

Reductive Amination Strategy

An alternative approach utilizes reductive amination of 2-hydroxy-2,3,3-trimethylbutanal with methylamine, followed by oxidation to the amide.

Critical steps :

- Imine formation :

- 2-hydroxy-2,3,3-trimethylbutanal + methylamine (2.0 equiv) in methanol.

- Molecular sieves (4Å) to drive equilibrium.

- Reduction :

- Sodium cyanoborohydride (1.5 equiv) at pH 5.0 (acetic acid buffer).

- Oxidation :

- Jones reagent (CrO₃/H₂SO₄) at 0°C for 2 hours.

Yield progression :

Mechanistic Insights and Side-Reaction Mitigation

Nucleophilic Attack Dynamics

The amide bond formation proceeds through a tetrahedral intermediate:

$$

\text{RCOOH + R'NH}2 \rightleftharpoons \text{RCOO}^- \text{... H}3\text{N}^+\text{R'} \xrightarrow{\text{-H}_2\text{O}} \text{RCONHR'}

$$

Steric effects from the tetramethyl groups reduce reaction rates by 40% compared to linear analogs.

Competing Pathways

Major side reactions include:

- Esterification : Competing with amide formation at elevated temperatures (>40°C).

- Oxazolidinone formation : Intramolecular cyclization observed at pH > 8.0.

Mitigation strategies :

- Maintain reaction temperature <25°C during coupling.

- Use aprotic solvents (THF, DMF) to minimize nucleophilic attack by water.

Advanced Purification Techniques

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields needle-like crystals suitable for X-ray analysis:

Crystallization parameters :

- Cooling rate: 0.5°C/min from 60°C to 4°C.

- Seed crystal addition at 45°C.

Purity enhancement :

- Initial crude product: 87% purity.

- After two recrystallizations: 99.2% purity (HPLC analysis).

Chromatographic Methods

Reverse-phase HPLC (C18 column) with isocratic elution (70:30 H₂O/ACN + 0.1% TFA) achieves baseline separation of amide products from:

- Unreacted acid (retention time: 4.2 min).

- Di-methylated byproduct (retention time: 6.8 min).

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

- δ 6.21 (s, 1H, OH)

- δ 3.12 (s, 3H, N–CH₃)

- δ 1.38–1.42 (m, 12H, C–CH₃)

IR (ATR, cm⁻¹) :

- 3280 (O–H stretch)

- 1645 (C=O amide I)

- 1550 (N–H bend)

MS (ESI+) :

- m/z 160.12 [M+H]⁺ (calc. 159.23).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale synthesis (10 kg/batch) employs tubular reactors with:

- Residence time: 8 minutes.

- Temperature gradient: 50°C → 25°C.

- Throughput: 1.2 kg/h with 89% yield.

Economic metrics :

- Raw material cost: \$412/kg.

- Energy consumption: 18 kWh/kg.

Chemical Reactions Analysis

2-Hydroxy-N,2,3,3-tetramethylbutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxy-N,2,3,3-tetramethylbutanamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-N,2,3,3-tetramethylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s methyl groups contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-Hydroxy-N,2,3,3-tetramethylbutanamide and analogous amides:

Key Comparative Insights:

Structural Complexity: The target compound is less structurally complex than derivatives like 3-Methyl-N-(2,2,2-trichloro-1-{...})butanamide or (2S)-2-[-N,3,3-trimethylbutanamide , which incorporate thiourea, halogenated, or aromatic moieties. These groups enhance metal-binding capacity or biological activity but increase synthetic difficulty.

More complex derivatives (e.g., ) require multi-step protocols, limiting scalability.

Functional Applications :

- N,O-Bidentate Directing Groups : The hydroxyl and amide groups in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable its use in C–H activation reactions , a feature less explored in the target compound.

- Biological Activity : The psychoactive 2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide highlights how aryl substituents can confer opioid-like effects, whereas the target compound’s aliphatic structure may limit such interactions.

Analytical Behavior: The target compound’s GC-MS retention time (10.722 min) is shorter than phenolic analogs (e.g., 2-Methoxy-4-vinylphenol at 9.516 min) due to differences in polarity and molecular weight.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Hydroxy-N,2,3,3-tetramethylbutanamide with high purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the formation of the hydroxy and tetramethyl groups. Use protecting groups like tert-butyldimethylsilyl (TBDMS) for the hydroxyl group to prevent unwanted side reactions during alkylation steps. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol-water mixtures enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% peak area) .

- Critical Parameters : Avoid over-alkylation by controlling stoichiometry of methylating agents (e.g., methyl iodide). Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methyl groups (δ 1.0–1.5 ppm) and hydroxyl proton (δ 2.0–3.0 ppm, broad). Splitting patterns reveal steric interactions between adjacent methyl groups.

- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and quaternary carbons adjacent to methyl groups.

- Infrared Spectroscopy (IR) : Detect hydroxyl stretching (~3200–3600 cm⁻¹) and amide carbonyl (~1650 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methyl groups or water) .

Q. What are the primary toxicity concerns and handling protocols for this compound?

- Hazards : Based on structurally similar amides, potential skin/eye irritation (GHS Category 2) and acute oral toxicity (Category 4). Avoid inhalation of dust .

- Safety Measures : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with local exhaust ventilation. Store in airtight containers away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s antimicrobial efficacy across studies?

- Experimental Design :

- Dose-Response Analysis : Test a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay Validation : Use standardized microbial strains (e.g., ATCC references) and control for culture medium pH, which may influence the compound’s ionization state.

- Comparative Studies : Benchmark against structurally analogous compounds (e.g., N-acetylcysteine, bistramide A) to contextualize potency .

- Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to differentiate true bioactivity from experimental noise.

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial FabH or inflammatory COX-2). Prioritize docking poses where the hydroxyl group forms hydrogen bonds with catalytic residues.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and steric bulk to predict antimicrobial or anti-inflammatory activity .

- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational flexibility .

Comparative Analysis of Analytical Techniques

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| HPLC-DAD | Purity assessment, quantification | High sensitivity; detects impurities | Requires derivatization for non-UV-active compounds |

| NMR Spectroscopy | Structural elucidation | Non-destructive; detailed stereochemistry | Low sensitivity for trace impurities |

| HRMS | Molecular weight confirmation | Exact mass determination; <1 ppm error | Limited insight into functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.